molecular formula C10H11NO5S B1434639 5-nitro-2,3-dihydro-1H-inden-2-yl methanesulfonate CAS No. 1701450-92-1

5-nitro-2,3-dihydro-1H-inden-2-yl methanesulfonate

Cat. No. B1434639
M. Wt: 257.27 g/mol
InChI Key: FESFJIFKSPHQNO-UHFFFAOYSA-N
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Description

The compound is a derivative of indane, a bicyclic compound consisting of a benzene ring fused to a pentane ring . It has a nitro group (-NO2) and a methanesulfonate group (-SO3CH3) attached to the indane structure .


Synthesis Analysis

While specific synthesis methods for this compound were not found, indane derivatives can be synthesized through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a nitro group could potentially make the compound more reactive .

Scientific Research Applications

Carbonic Anhydrase Inhibition

One significant application involves the synthesis and characterization of furan sulfonylhydrazones, including 5-nitro-2-furaldehydemethanesulfonylhydrazone, for inhibiting carbonic anhydrase I (hCA I) isoenzyme. These compounds, particularly those containing electron-withdrawing groups like NO2, showed higher inhibition effects on hCA I, indicating potential therapeutic and biochemical utility (Gündüzalp et al., 2016).

Organic Synthesis and Chemistry

Another application area is in the field of organic chemistry, where methanesulfonic acid combined with sodium nitrite and wet SiO2 acts as an effective oxidizing agent. This combination has been used for the oxidation of 1,4-dihydropyridines to pyridine derivatives under mild conditions, showcasing its utility in synthesizing and modifying organic molecules (Niknam et al., 2006).

Structural and Spectroscopic Studies

Structural and spectroscopic studies of compounds involving methanesulfonyl groups, such as the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with triazabicyclo[4.4.0]dec-5-ene, have provided insights into molecular interactions and properties. These studies often involve detailed analysis using techniques like FT-IR, NMR, and X-ray diffraction, contributing to our understanding of molecular structures and their potential applications in materials science and catalysis (Binkowska et al., 2001).

Antibacterial Activity

Research has also explored the synthesis, characterization, and antibacterial activity of new sulfonamide derivatives, including their metal complexes. Such studies are crucial for discovering novel antibacterial agents and understanding the structure-activity relationships that govern their efficacy against various bacterial strains (Özdemir et al., 2009).

Enantioselective Synthesis

The field of asymmetric synthesis has seen applications of related chemistry, such as the enantioselective addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes, showcasing the potential of these reactions in producing chiral molecules with high selectivity. Such processes are vital for the development of pharmaceuticals and other biologically active compounds (Kamlar et al., 2010).

Future Directions

The future directions for this compound would likely depend on its potential applications. If it shows promising biological activity, for example, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

(5-nitro-2,3-dihydro-1H-inden-2-yl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5S/c1-17(14,15)16-10-5-7-2-3-9(11(12)13)4-8(7)6-10/h2-4,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESFJIFKSPHQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CC2=C(C1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-2,3-dihydro-1H-inden-2-yl methanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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